REACTION_CXSMILES
|
C([NH2:8])C1C=CC=CC=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=1[CH3:17].Br[N:19]1[C:23](=O)[CH2:22][CH2:21][C:20]1=O.C1(=O)NC(=O)C2=CC=CC=C12.[K].C(Cl)(Cl)(Cl)[Cl:39]>CN(C)C=O>[Cl:9][C:10]1[CH:11]=[CH:17][C:20]([Cl:39])=[CH:21][C:22]=1[CH2:23][NH2:19].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=1[CH2:17][NH2:8] |f:3.4,^1:36|
|
Name
|
benzyl bromides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)I)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were synthesized by the methods
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CN)C=C(C=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CN)C=C(C=C1)I
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([NH2:8])C1C=CC=CC=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=1[CH3:17].Br[N:19]1[C:23](=O)[CH2:22][CH2:21][C:20]1=O.C1(=O)NC(=O)C2=CC=CC=C12.[K].C(Cl)(Cl)(Cl)[Cl:39]>CN(C)C=O>[Cl:9][C:10]1[CH:11]=[CH:17][C:20]([Cl:39])=[CH:21][C:22]=1[CH2:23][NH2:19].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=1[CH2:17][NH2:8] |f:3.4,^1:36|
|
Name
|
benzyl bromides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)I)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were synthesized by the methods
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CN)C=C(C=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CN)C=C(C=C1)I
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |